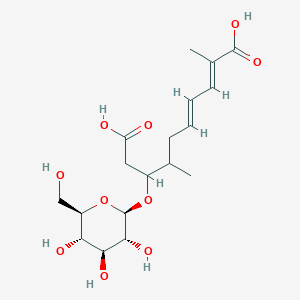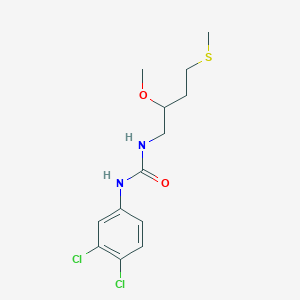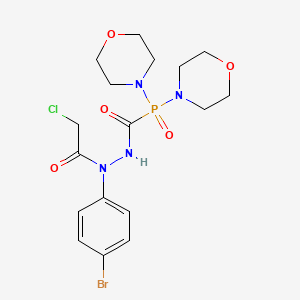![molecular formula C19H17ClFN3O2S B2720862 (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone CAS No. 886952-37-0](/img/structure/B2720862.png)
(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone is a chemical compound with potential biological activities . It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The compound is offered by Benchchem for research purposes.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of similar compounds was analyzed based on IR, 1H, 13C NMR and mass spectral data . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of related compounds involves the preparation of derivatives through reactions with various agents, showing the versatility of this compound in chemical synthesis. For instance, novel synthesis techniques and structural exploration, such as antimicrobial activity studies and Hirshfeld surface analysis, provide insights into the compound's potential applications in medicinal chemistry (Prasad et al., 2018).
Antimicrobial Activity
- Research has shown that derivatives of similar compounds exhibit antimicrobial activities. The synthesis of new pyridine derivatives and their evaluation against various strains of bacteria and fungi highlight the potential of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antiprotozoal and Antifungal Activities
- Certain derivatives have been studied for their antiprotozoal and antifungal properties, contributing to the search for new treatments for infections caused by protozoa and fungi. The exploration of these activities is crucial for developing new pharmaceuticals with specific biological targets.
Anticancer Activity
- The compound and its derivatives are also investigated for their potential anticancer activities. Structural modifications and analysis help in understanding the molecule's interaction with cancer cells and its mechanism of action, which is vital for designing effective anticancer drugs.
Neurological Applications
- Some studies focus on the synthesis of derivatives for neurological applications, including potential treatments for Parkinson's disease. The synthesis of new compounds for imaging LRRK2 enzyme activity in Parkinson's disease is an example of the compound's application in neurology and diagnostics (Wang et al., 2017).
Mechanism of Action
Target of Action
The primary targets of (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have also been associated with anti-inflammatory properties , suggesting that they may target enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes .
Mode of Action
The exact mode of action of This compound tuberculosis . In the context of anti-inflammatory activity, benzothiazole derivatives may suppress the activity of COX enzymes .
Biochemical Pathways
The biochemical pathways affected by This compound Benzothiazole derivatives have been associated with the inhibition of cox enzymes, which are involved in the conversion of arachidonic acid into thromboxane, prostaglandins (pge2), and prostacyclin .
Result of Action
The molecular and cellular effects of This compound tuberculosis and suppress the activity of COX enzymes .
properties
IUPAC Name |
[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O2S/c1-26-15-7-6-14(20)17-16(15)22-19(27-17)24-10-8-23(9-11-24)18(25)12-2-4-13(21)5-3-12/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNDAYLQDLBEEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2720779.png)
![N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2720781.png)


methanone oxime](/img/structure/B2720785.png)
![2-{Methyl[(3-methyl-1,2-oxazol-5-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2720786.png)


![2-methyl-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B2720793.png)


![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2720798.png)

![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2720801.png)